molecular formula C20H12Cl2N2O2S2 B3012429 5-CHLORO-N-[5-(5-CHLOROTHIOPHENE-2-AMIDO)NAPHTHALEN-1-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 391225-61-9

5-CHLORO-N-[5-(5-CHLOROTHIOPHENE-2-AMIDO)NAPHTHALEN-1-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3012429
CAS No.: 391225-61-9
M. Wt: 447.35
InChI Key: UFNGXGPMRMGAFC-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[5-(5-chlorothiophene-2-amido)naphthalen-1-yl]thiophene-2-carboxamide is a bis-amide derivative featuring a naphthalene core substituted with two 5-chlorothiophene carboxamide moieties. Its structure combines aromatic rigidity (naphthalene) with electron-withdrawing chloro groups and sulfur-containing heterocycles (thiophene), which are known to influence electronic properties and biological activity.

Properties

IUPAC Name

5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S2/c21-17-9-7-15(27-17)19(25)23-13-5-1-3-11-12(13)4-2-6-14(11)24-20(26)16-8-10-18(22)28-16/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNGXGPMRMGAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Cl)C(=C1)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-CHLORO-N-[5-(5-CHLOROTHIOPHENE-2-AMIDO)NAPHTHALEN-1-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carboxamide derivative, followed by the introduction of the naphthalene moiety through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminop

Biological Activity

5-Chloro-N-[5-(5-chlorothiophene-2-amido)naphtalen-1-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its anticoagulant properties. This article reviews its biological activity, synthesis methods, and potential therapeutic applications, with a focus on thromboembolic disorders.

Chemical Structure and Properties

The compound belongs to the thiophene carboxamide class and features a complex structure that contributes to its biological activity. Its IUPAC name is 5-chloro-N-[5-(5-chlorothiophene-2-amido)naphtalen-1-yl]thiophene-2-carboxamide, which indicates the presence of both thiophene and naphthalene moieties.

The primary mechanism of action for this compound is as an inhibitor of factor Xa , a crucial enzyme in the coagulation cascade. By inhibiting factor Xa, the compound can effectively prevent thrombus formation, making it a candidate for treating conditions like myocardial infarction and deep vein thrombosis .

Anticoagulant Properties

Research has demonstrated that 5-chloro-N-[5-(5-chlorothiophene-2-amido)naphtalen-1-yl]thiophene-2-carboxamide exhibits significant anticoagulant activity. It has been shown to inhibit factor Xa with a low IC50 value, indicating high potency:

Compound IC50 (nM) Target
5-Chloro-N-[5-(5-chlorothiophene-2-amido)naphtalen-1-yl]thiophene-2-carboxamide<50Factor Xa

This potency suggests that the compound could be effective in clinical settings for managing thromboembolic disorders .

Antimicrobial Activity

In addition to its anticoagulant properties, derivatives of thiophene carboxamides have also shown antibacterial and antifungal activities . This broad spectrum of biological activity enhances the compound's potential applications in medicinal chemistry beyond anticoagulation .

Synthesis Methods

The synthesis of 5-chloro-N-[5-(5-chlorothiophene-2-amido)naphtalen-1-yl]thiophene-2-carboxamide involves several steps, including:

  • Chlorination : Starting from thiophene derivatives.
  • Amidation : Introducing the amide functional group through reaction with appropriate amines.
  • Carboxylation : Adding the carboxamide group to complete the synthesis.

These methods require careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity .

Clinical Relevance

A study highlighted the effectiveness of thiophene-based compounds in inhibiting factor Xa, suggesting their potential use in anticoagulant therapy. The results indicated that modifications to the thiophene structure significantly enhance biological activity .

Comparative Analysis

In a comparative analysis of various compounds targeting factor Xa, 5-chloro-N-[5-(5-chlorothiophene-2-amido)naphtalen-1-yl]thiophene-2-carboxamide was found to be significantly more potent than several other tested inhibitors, demonstrating its promise as a lead compound for further development .

Scientific Research Applications

Anticoagulant Properties

One of the most notable applications of this compound is its role as an anticoagulant. Research indicates that it acts as an inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can be beneficial in treating various thromboembolic disorders, including:

  • Myocardial Infarction
  • Deep Vein Thrombosis
  • Stroke
  • Pulmonary Embolism

The compound's mechanism of action involves selective binding to factor Xa, which prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .

Antimicrobial Activity

Additionally, derivatives of thiophene compounds have shown promising antibacterial and antifungal properties. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles and therapeutic efficacy of this compound:

  • In Vivo Studies : Animal models have demonstrated significant reductions in thrombus formation when treated with this compound, indicating its potential for clinical use in anticoagulation therapy.
  • Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to factor Xa, supporting its role as a selective inhibitor.
  • Antimicrobial Efficacy Trials : Laboratory tests reveal that derivatives exhibit varying degrees of effectiveness against common pathogens, highlighting their potential in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency : The target compound’s synthesis likely requires multi-step amidation, similar to Compounds 9–13 (), which achieved yields of 53–90% . However, chalcone derivatives () showed variable yields (43–75%), indicating that substituent choice (e.g., bromo vs. methoxy groups) impacts reaction efficiency .

Spectroscopic Characterization : Compounds in and were validated via IR, NMR, and MS, suggesting analogous methods could confirm the target compound’s structure .

Research Findings and Data Gaps

  • Synthetic Challenges: Unlike the high-yield thiazolidinone derivatives (), the target compound’s naphthalene core may introduce steric hindrance, necessitating optimized coupling conditions.
  • Biological Activity : While chalcone derivatives () are studied for antimicrobial and anti-inflammatory applications, the target compound’s dual thiophene-naphthalene architecture may offer unique pharmacokinetic profiles warranting further investigation .

Q & A

Q. What are the recommended synthetic routes for 5-CHLORO-N-[5-(5-CHLOROTHIOPHENE-2-AMIDO)NAPHTHALEN-1-YL]THIOPHENE-2-CARBOXAMIDE, and what critical reaction conditions must be controlled?

Methodological Answer :

  • Step 1 : Start with the coupling of 5-chlorothiophene-2-carboxylic acid and 5-aminonaphthalen-1-amine derivatives. Use a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%).
  • Critical Conditions :
    • Temperature : Maintain <10°C during coupling to prevent racemization.
    • Catalyst : Use pyridinium p-toluenesulfonate (PPTS) for acid-sensitive steps .
    • Solvent : Anhydrous THF or DCM to avoid hydrolysis of reactive intermediates.

Q. How should researchers characterize the compound’s structural integrity, and what spectral discrepancies commonly arise?

Methodological Answer :

  • Techniques :
    • NMR : Compare 1^1H and 13^13C spectra with computational models (e.g., DFT). Note that chlorine atoms may cause splitting in aromatic regions .
    • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+. Watch for fragment peaks at m/z 245 (chlorothiophene cleavage) .
    • X-ray Crystallography : If crystals form, analyze dihedral angles between naphthalene and thiophene rings to confirm planarity .
  • Common Discrepancies :
    • NMR Splitting : Residual solvent peaks (e.g., DMSO-d6) may overlap with aromatic protons.
    • Mass Fragments : Dechlorination artifacts during ionization can lead to false negatives .

Q. What solvents and solubility parameters are optimal for in vitro assays involving this compound?

Methodological Answer :

  • Solubility Profile :

    SolventSolubility (mg/mL)Notes
    DMSO25–30Preferred for stock solutions
    Ethanol5–7Limited due to polarity
    Chloroform15–20Use for lipophilic assays
  • Preparation : Vortex for 10 min at 37°C in DMSO, then dilute in PBS (pH 7.4) for biological assays. Avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?

Methodological Answer :

  • Hypothesis Testing :
    • Variable 1 : Check metabolic stability using liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
    • Variable 2 : Quantify intracellular accumulation via LC-MS/MS; low permeability in certain cell lines may explain efficacy gaps .
  • Experimental Design :
    • Use isogenic cell lines (e.g., CRISPR-edited for transporters like P-gp) to isolate efflux effects.
    • Include positive controls (e.g., verapamil for P-gp inhibition) to normalize data .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

Methodological Answer :

  • Tools :
    • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) scores.
    • Density Functional Theory (DFT) : Calculate hydrolysis rates under varying pH (e.g., half-life at pH 5 vs. 9) .
  • Validation :
    • Conduct OECD 301F biodegradation tests in activated sludge; compare experimental vs. predicted half-lives.
    • Monitor photolysis products via HPLC-UV after 24h UV exposure (254 nm) .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?

Methodological Answer :

  • Modifications :
    • Region 1 : Replace chlorine atoms with fluorine to reduce steric hindrance (synthesize via Pd-catalyzed cross-coupling) .
    • Region 2 : Introduce sulfonamide groups at the naphthalene ring to improve hydrogen bonding with target proteins .
  • Assays :
    • Use SPR (surface plasmon resonance) to measure binding kinetics (KD_D, kon_{on}/koff_{off}).
    • Validate selectivity via kinase panel screening (≥50 kinases) to identify off-target effects .

Q. What methodologies address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer :

  • 3D Model Optimization :
    • Spheroid Culture : Use ultra-low attachment plates with Matrigel to mimic tumor microenvironments.
    • Dosing : Adjust concentrations (typically 10× higher than 2D IC50_{50}) due to diffusion barriers .
  • Data Normalization :
    • Measure ATP levels (CellTiter-Glo) and normalize to spheroid volume (confocal imaging).
    • Compare hypoxia markers (e.g., HIF-1α) between models to contextualize efficacy .

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